molecular formula C13H13F3O2 B15296589 ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate CAS No. 581812-94-4

ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate

Cat. No.: B15296589
CAS No.: 581812-94-4
M. Wt: 258.24 g/mol
InChI Key: SBBOWUUUTVPICX-CMDGGOBGSA-N
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Description

Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly enhance the compound’s stability, lipophilicity, and biological activity .

Properties

CAS No.

581812-94-4

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl (E)-3-[4-(trifluoromethyl)phenyl]but-2-enoate

InChI

InChI=1S/C13H13F3O2/c1-3-18-12(17)8-9(2)10-4-6-11(7-5-10)13(14,15)16/h4-8H,3H2,1-2H3/b9-8+

InChI Key

SBBOWUUUTVPICX-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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